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Introduction

Sevasemten (formerly EDG-5506) is an investigational, orally administered, first-in-class small
molecule designed as a fast skeletal muscle myosin inhibitor. Developed by Edgewise
Therapeutics, Sevasemten aims to protect muscle fibers from contraction-induced damage, a
primary driver of muscle degeneration in muscular dystrophies. In conditions like Duchenne
muscular dystrophy (DMD) and Becker muscular dystrophy (BMD), the absence or dysfunction
of dystrophin protein leads to fragile muscle fibers that are susceptible to damage during
contraction. Sevasemten selectively inhibits the myosin in fast-twitch skeletal muscle fibers,
which are particularly vulnerable in dystrophic conditions, thereby reducing muscle damage
and preserving muscle function. Its unigue mechanism of action suggests potential for use both
as a monotherapy and as a foundational component of combination therapeutic strategies for a
broad range of patients with muscular dystrophies.

These application notes provide a summary of the available data on Sevasemten, with a focus
on its potential application in combination with other muscular dystrophy therapies. Detailed
protocols for key experimental assays and visualizations of relevant pathways and workflows
are also included to guide further research and development.

Signaling Pathway and Mechanism of Action
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Sevasemten's therapeutic rationale is based on mitigating the downstream effects of
dystrophin deficiency. In healthy muscle, dystrophin is a critical component of the dystrophin-
glycoprotein complex (DGC), which anchors the cytoskeleton of muscle cells to the
extracellular matrix, providing structural stability during muscle contraction. In muscular
dystrophies, the absence or dysfunction of dystrophin compromises this linkage, rendering the
muscle cell membrane susceptible to damage from the mechanical stress of contraction. This
damage leads to a cascade of detrimental events, including increased membrane permeability,
dysregulation of calcium homeostasis, inflammation, and ultimately, muscle fiber necrosis and
replacement with fibrotic and adipose tissue.

Sevasemten acts by selectively inhibiting the ATPase activity of fast skeletal muscle myosin.
Myosin is the motor protein that generates force and movement in muscle by hydrolyzing ATP
and interacting with actin filaments. By partially inhibiting this process in fast-twitch muscle
fibers, which are preferentially affected in the early stages of dystrophinopathies, Sevasemten
reduces the force of contraction, thereby lessening the mechanical stress on the fragile muscle
fibers. This is hypothesized to reduce contraction-induced muscle damage, decrease the
release of muscle damage biomarkers, and preserve muscle integrity and function over time.
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Mechanism of Sevasemten in dystrophic muscle.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of Sevasemten. It
is important to note that these trials are ongoing, and the data presented here are based on
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publicly available press releases and presentations and may be subject to change upon final,
peer-reviewed publication.

Table 1: Efficacy of Sevasemten in Becker Muscular Dystrophy (BMD)
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Clinical Trial

Phase

Participants

Treatment
Duration

Key Findings

ARCH

1b (Open-Label)

12 ambulatory

adult males

2 years

- NSAA scores
remained stable
after two years of
treatment,
diverging from
the expected
decline seen in
natural history
studies. -
Significant and
sustained
reductions in
biomarkers of
muscle damage,
including
creatine kinase
(CK), fast
skeletal muscle
troponin |
(TNNI2), and

myoglobin.

CANYON

40 adults and 29

adolescents

12 months

- Met primary
endpoint with a
significant
reduction in CK
levels. - Trend
towards
improvement in
NSAA scores in
the Sevasemten-
treated group. -
Significant
reduction in
TNNI2.
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Participants from

ARCH,
Open-Label CANYON, )
MESA _ Ongoing
Extension GRAND
CANYON, or
DUNE

- Sustained
disease
stabilization
observed. -
CANYON
participants who
rolled over to
MESA showed
increased NSAA
scores over 18

months.

Table 2: Efficacy of Sevasemten in Duchenne Muscular Dystrophy (DMD)
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.. . .. Treatment o
Clinical Trial Phase Participants . Key Findings
Duration

- Well-tolerated

at target doses. -
A dose of 10 mg
was identified for

Phase 3
3 months )
evaluation based
(placebo- )
4- to 9-year-old on consistent
LYNX 2 controlled) )
males observations
followed by )
across functional
open-label ]
measures (Stride

Velocity 95th
Centile, NSAA,
and 4-stair

climb).

- Well-tolerated
at a 10 mg dose.
- Initial results
6- to 14-year-old suggest the
FOX ) males prefviously Ongoing potential to
treated with gene reduce the rate
therapy of functional
decline in this
patient

population.

Table 3: Biomarker Changes with Sevasemten Treatment in BMD
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% Reduction from

Biomarker Clinical Trial ) .
Baseline (approximate)
Creatine Kinase (CK) Phase 1 70%
CANYON 28%
Fast Skeletal Muscle Troponin
Phase 1 98%
| (TNNI2)
Myoglobin Phase 1 45%

Application in Combination Therapies

The mechanism of Sevasemten, which focuses on protecting muscle from contraction-induced
damage, is complementary to other therapeutic strategies for muscular dystrophy that aim to
address the root genetic cause or downstream pathological processes. This makes
Sevasemten a prime candidate for combination therapies.

Combination with Gene Therapy

Gene therapies for DMD, such as those delivering micro-dystrophin, aim to restore a functional
version of the dystrophin protein. While this can significantly improve muscle function, the
expression of micro-dystrophin may not fully restore the mechanical stability of the sarcolemma
to wild-type levels. Therefore, combining gene therapy with Sevasemten could provide an
additional layer of protection to the muscle fibers, potentially enhancing the overall therapeutic
benefit and durability of the gene therapy. The ongoing FOX clinical trial is the first to formally
investigate this combination.

Combination with Corticosteroids

Corticosteroids are the current standard of care for DMD and have been shown to slow disease
progression, likely through their anti-inflammatory effects. However, long-term use is
associated with significant side effects. Sevasemten's mechanism is distinct from that of
corticosteroids. A combination approach could potentially offer synergistic benefits by targeting
both muscle fiber protection (Sevasemten) and inflammation (corticosteroids), and may allow
for lower, better-tolerated doses of corticosteroids.
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Combination with Exon-Skipping Therapies

Exon-skipping drugs aim to restore the reading frame of the dystrophin gene, leading to the
production of a truncated but partially functional dystrophin protein. Similar to gene therapy, the
resulting dystrophin may not fully protect the muscle from damage. Combining exon-skipping
therapies with Sevasemten could therefore enhance muscle protection and improve functional

outcomes.
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(e.g., micro-dystrophin) Therapies CiiEeEE e

Sevasemten
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Logical relationships in Sevasemten combination therapy.

Experimental Protocols

The following are generalized protocols for key assays used in the clinical evaluation of
Sevasemten. These should be adapted and validated for specific laboratory conditions.

North Star Ambulatory Assessment (NSAA)

The NSAA is a 17-item functional scale that measures motor abilities in ambulatory individuals
with DMD.

Objective: To assess functional motor performance.
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Procedure:
e The assessment is performed by a trained physical therapist or clinician.

e The patient is asked to perform 17 tasks, including standing, walking, running, jumping, and
climbing stairs.

o Each task is scored on a 3-point scale:
o 2: Normal performance, without any modification of the task.
o 1: Modified method of performing the task, but can be achieved independently.
o 0: Unable to perform the task independently.

e The total score ranges from 0 to 34, with higher scores indicating better function.

Materials:

A box step of a standard height (e.g., 15 cm).

A chair of appropriate height.

A stopwatch for timed tests (e.g., 10-meter walk/run).

A clear, flat walking surface of at least 10 meters.
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Workflow for the North Star Ambulatory Assessment.

Creatine Kinase (CK) Assay

Objective: To quantify the level of CK in serum as a biomarker of muscle damage.

Principle: CK catalyzes the phosphorylation of creatine by ATP. The rate of this reaction is
measured spectrophotometrically and is proportional to the CK activity in the sample.

Procedure (General):

+ Sample Collection: Collect whole blood via venipuncture into a serum separator tube.
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o Sample Processing: Allow blood to clot at room temperature, then centrifuge to separate the
serum.

e Assay: Perform the CK assay using a commercial enzymatic kit on an automated clinical
chemistry analyzer according to the manufacturer's instructions.

» Data Analysis: CK levels are reported in Units per Liter (U/L).

Materials:

Serum separator tubes.

Centrifuge.

Automated clinical chemistry analyzer.

Commercial CK assay kit.

Fast Skeletal Muscle Troponin | (TNNI2) and Myoglobin
Assays

Obijective: To quantify the levels of TNNI2 and myoglobin in serum as specific biomarkers of
skeletal muscle damage.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for the
quantification of these proteins.

Procedure (General ELISA Protocol):

o Plate Preparation: A microplate is pre-coated with a capture antibody specific for the target
protein (TNNI2 or myoglobin).

o Sample Addition: Patient serum samples and standards are added to the wells. The target
protein binds to the capture antibody.

» Detection Antibody: A biotinylated detection antibody, also specific for the target protein, is
added.
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» Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase -
HRP) is added, which binds to the biotinylated detection antibody.

» Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color
change.

o Stop Solution: The reaction is stopped, and the absorbance is measured using a microplate
reader at a specific wavelength.

o Data Analysis: A standard curve is generated using the known concentrations of the
standards. The concentration of the target protein in the patient samples is determined by
interpolating their absorbance values on the standard curve.

Materials:
o Commercial ELISA kit for human TNNI2 or myoglobin.
e Microplate reader.

» Pipettes and other standard laboratory equipment.

Conclusion

Sevasemten represents a promising therapeutic approach for muscular dystrophies by
targeting the downstream consequences of dystrophin deficiency — contraction-induced muscle
damage. Its unique mechanism of action makes it a strong candidate for combination therapies
with gene therapies, corticosteroids, and exon-skipping drugs. The ongoing clinical trials will
provide more definitive data on the efficacy and safety of Sevasemten, both as a monotherapy
and in combination, and will be crucial in determining its future role in the management of
muscular dystrophy. The protocols and information provided in these application notes are
intended to serve as a guide for researchers and drug development professionals working to
advance therapies for these devastating diseases.

 To cite this document: BenchChem. [Application Notes and Protocols: Sevasemten in
Combination Therapy for Muscular Dystrophy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1240067 1#application-of-sevasemten-in-
combination-with-other-muscular-dystrophy-therapies]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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